N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1024502-93-9
VCID: VC7445773
InChI: InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22)
SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F
Molecular Formula: C18H17F2NO
Molecular Weight: 301.337

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 1024502-93-9

VCID: VC7445773

Molecular Formula: C18H17F2NO

Molecular Weight: 301.337

* For research use only. Not for human or veterinary use.

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide - 1024502-93-9

Description

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound with the CAS number 1024502-93-9. It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This compound is characterized by its unique structure, featuring a cyclopentane ring and halogenated phenyl groups, making it a potential candidate for various applications in medicinal chemistry and pharmacology.

Synthesis and Chemical Reactions

The synthesis of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves several key steps, including the reaction of appropriate precursors such as amines and carboxylic acid derivatives. The specific conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity.

Reaction TypeProductsConditions
OxidationCarboxylic acids, ketonesSpecific oxidizing agents
ReductionAmines, alcoholsReducing agents like hydrogen
SubstitutionVarious substituted phenyl derivativesNucleophilic substitution reactions

Biological and Medicinal Applications

While specific biological activities of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The presence of fluorine atoms generally enhances biological activity and stability, making such compounds valuable for drug development.

Similar Compounds

  • N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide: This compound has been explored for its antimicrobial and anticancer properties, highlighting the potential of fluorinated carboxamides in therapeutic applications.

  • N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide: Known for its unique structure and potential in medicinal chemistry, this compound is used in research for non-human applications .

Research Findings and Future Directions

Research on N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is limited, but its structural similarity to other carboxamides suggests potential applications in drug development. Future studies could focus on synthesizing derivatives with modified functional groups to enhance biological activity.

CompoundBiological ActivityPotential Applications
N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamidePotential therapeutic agentDrug development, medicinal chemistry
N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamideAntimicrobial, anticancerTherapeutic applications, research reagent
N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamidePotential therapeutic agentNon-human research, pharmaceutical intermediates
CAS No. 1024502-93-9
Product Name N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Molecular Formula C18H17F2NO
Molecular Weight 301.337
IUPAC Name N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22)
Standard InChIKey UCCKJGBPHXBTSK-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F
Solubility not available
PubChem Compound 5235692
Last Modified Aug 19 2023

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